molecular formula C24H54O9Si3 B14477814 Hexakis(1-methylpropoxy)cyclotrisiloxane CAS No. 70788-47-5

Hexakis(1-methylpropoxy)cyclotrisiloxane

Cat. No.: B14477814
CAS No.: 70788-47-5
M. Wt: 570.9 g/mol
InChI Key: NEUCMSHRXYCZFK-UHFFFAOYSA-N
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Description

Hexakis(1-methylpropoxy)cyclotrisiloxane is a cyclic siloxane compound featuring a six-membered silicon-oxygen ring substituted with six 1-methylpropoxy groups. Cyclotrisiloxanes are characterized by their thermal stability, tunable solubility, and versatility in applications such as drug delivery, polymer composites, and specialty materials . The 1-methylpropoxy substituents impart distinct steric and electronic properties, influencing interactions with drugs, solvents, and polymers. This compound is synthetically derived, with structural analogs varying in substituent type (e.g., methyl, phenyl, or other alkoxy groups) and ring size .

Properties

CAS No.

70788-47-5

Molecular Formula

C24H54O9Si3

Molecular Weight

570.9 g/mol

IUPAC Name

2,2,4,4,6,6-hexa(butan-2-yloxy)-1,3,5,2,4,6-trioxatrisilinane

InChI

InChI=1S/C24H54O9Si3/c1-13-19(7)25-34(26-20(8)14-2)31-35(27-21(9)15-3,28-22(10)16-4)33-36(32-34,29-23(11)17-5)30-24(12)18-6/h19-24H,13-18H2,1-12H3

InChI Key

NEUCMSHRXYCZFK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)O[Si]1(O[Si](O[Si](O1)(OC(C)CC)OC(C)CC)(OC(C)CC)OC(C)CC)OC(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexakis(1-methylpropoxy)cyclotrisiloxane can be synthesized through the reaction of cyclotrisiloxane with 1-methylpropoxy groups under controlled conditions. The reaction typically involves the use of a catalyst, such as a platinum-based catalyst, to facilitate the attachment of the 1-methylpropoxy groups to the cyclotrisiloxane ring. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the purification of the final product through distillation or recrystallization to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Hexakis(1-methylpropoxy)cyclotrisiloxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol groups.

    Reduction: Reduction reactions can convert the siloxane groups to silane groups.

    Substitution: The 1-methylpropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Compounds with new functional groups replacing the 1-methylpropoxy groups.

Scientific Research Applications

Hexakis(1-methylpropoxy)cyclotrisiloxane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.

    Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of hexakis(1-methylpropoxy)cyclotrisiloxane involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Cyclotrisiloxanes

Structural and Substituent Variations

Cyclotrisiloxanes differ primarily in substituent groups, which dictate their physicochemical behavior:

Compound Name Substituent Key Structural Features
Hexakis(1-methylpropoxy)cyclotrisiloxane 1-methylpropoxy Bulky alkoxy groups; enhanced solubility in organic solvents
Hexamethylcyclotrisiloxane (CAS 541-05-9) Methyl Compact substituents; high volatility
Hexaphenylcyclotrisiloxane (CAS 512-63-0) Phenyl Aromatic groups; extreme hydrophobicity

Key Observations :

  • Hydrophobicity : Hexaphenylcyclotrisiloxane exhibits the highest logP (3.820), indicating superior hydrophobicity, while hexamethylcyclotrisiloxane is more volatile (vapor pressure: 22.16 kPa at 360.78 K) .

Physicochemical Properties

Thermal and Volatility Data:
Property Hexamethylcyclotrisiloxane Hexaphenylcyclotrisiloxane This compound (Inferred)
Vapor Pressure (at 360 K) 22.16 kPa N/A Likely lower due to larger substituents
ΔfusH (Enthalpy of Fusion) N/A 39.30 kJ/mol Expected higher due to flexible alkoxy chains
logP (Octanol/Water) ~1.5 (estimated) 3.820 Intermediate (~2.5–3.0)

Discussion :

  • The 1-methylpropoxy substituents likely reduce volatility compared to methyl analogs, enhancing stability in drug delivery systems .
  • Increased hydrophobicity over methyl groups may improve drug-loading efficiency but remain below phenyl-substituted derivatives .

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